molecular formula C23H19NO4 B3232543 4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methylbenzoic acid CAS No. 1341992-64-0

4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methylbenzoic acid

Cat. No.: B3232543
CAS No.: 1341992-64-0
M. Wt: 373.4
InChI Key: NWDAFWBFAHCYKV-UHFFFAOYSA-N
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Description

4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methylbenzoic acid is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable tool in various research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methylbenzoic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with 2-methylbenzoic acid and 9H-fluoren-9-ylmethanol.

  • Activation: The carboxylic acid group of 2-methylbenzoic acid is activated using reagents such as thionyl chloride (SOCl2) to form the corresponding acid chloride.

  • Coupling Reaction: The activated acid chloride is then reacted with 9H-fluoren-9-ylmethanol in the presence of a base, such as triethylamine (Et3N), to form the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized in industrial production.

Chemical Reactions Analysis

Types of Reactions: 4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methylbenzoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules. Biology: It serves as a reagent in biochemical assays and studies involving protein labeling and detection. Medicine: The compound is explored for its potential therapeutic applications, including drug design and development. Industry: It is utilized in the manufacturing of materials and chemicals with specific properties.

Comparison with Similar Compounds

  • 4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}tetrahydro-2H-thiopyran-4-yl)acetic acid

  • 4-{[(9H-fluoren-9-ylmethoxy)carbonyl]aminomethyl}benzoic acid

Uniqueness: 4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methylbenzoic acid is unique due to its specific structural features and reactivity profile, which distinguish it from other similar compounds.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique properties and reactivity make it a valuable tool for researchers and manufacturers alike.

Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4/c1-14-12-15(10-11-16(14)22(25)26)24-23(27)28-13-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-12,21H,13H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDAFWBFAHCYKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341992-64-0
Record name 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoic acid
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